molecular formula C5H9NO2 B014851 (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone CAS No. 66673-40-3

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Cat. No. B014851
CAS RN: 66673-40-3
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, often involves cyclization reactions and modifications of pyrrolidine precursors. A practical and improved synthesis method using sodium borohydride as the reducing agent has been reported to enhance the conversion and purification of the product, proving to be efficient and suitable for industrialization (Shang Zhi-cai, 2005). Additionally, diastereoselective approaches and novel cycloaddition reactions have been developed to produce substituted pyrrolidinones with specific stereochemistry, further expanding the synthetic versatility of these compounds (Changmei Si et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, has been extensively studied using various spectroscopic techniques and crystallography. These studies reveal the compound's conformation, hydrogen bonding patterns, and crystal packing, providing insights into its reactivity and interactions with other molecules. For instance, single-crystal X-ray diffraction analysis has been utilized to characterize the crystal structure of related pyrrolidinone compounds, shedding light on the molecular arrangements and supramolecular structures formed through intermolecular hydrogen bonds (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidinone derivatives, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, exhibit a wide range of chemical reactions, primarily due to the reactivity of the pyrrolidinone ring and the hydroxymethyl group. These reactions include acylation, alkylation, and condensation, leading to the formation of complex molecules with diverse functional groups. The reactivity of the pyrrolidinone ring also facilitates the synthesis of heterocyclic compounds and bioactive molecules, demonstrating the compound's significance in medicinal chemistry and drug development (F. Amer et al., 2008).

Physical Properties Analysis

The physical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses and industrial processes. These properties are influenced by the compound's molecular structure and the presence of functional groups, affecting its behavior in different solvents and under various temperature conditions. Research on related pyrrolidinone compounds provides valuable information on their physical characteristics, aiding in the optimization of reaction conditions and the selection of appropriate solvents for synthesis (Jean-François Morizur & L. Mathias, 2007).

Chemical Properties Analysis

The chemical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, such as acidity, basicity, and reactivity towards various reagents, play a significant role in its application in organic synthesis. The compound's ability to undergo a range of chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Studies on the chemical reactions and mechanisms involving pyrrolidinone derivatives highlight the compound's versatility and potential for creating complex molecular architectures (Yixin Zhang et al., 2018).

Scientific Research Applications

  • Catalytic Asymmetric Oxidation Reactions : This compound stabilizes polymers that are useful in catalytic asymmetric oxidation reactions of cycloalkanediols and alkenes, enhancing their effectiveness (Hao et al., 2016).

  • Controlled Hydrolysis of Aryltellurium Trichlorides : It plays a role in the controlled hydrolysis of aryltellurium trichlorides, leading to the formation of molecular adducts with strong hydrogen-bonding interactions (Misra et al., 2011).

  • Influenza Neuraminidase Inhibition : The novel structural template of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone has been utilized to develop potent benzoic acid inhibitors of influenza neuraminidase (Brouillette et al., 1999).

  • Study of Pyrrolidine Structures : Its synthesis is useful for studying the structure of pyrrolidines and their derivatives (Shaameri et al., 2013).

  • Determination of Enantiomeric Composition of Alcohols : A related reagent, 5(R)-methyl-1-(chloromethyl)-2-pyrrolidinone, can be used for determining the enantiomeric composition of alcohols with a stereogenic center (Smith et al., 1994).

  • Applications in Surfactants, Pharmaceuticals, Dispersants, and Solvents : Pyrrolidinones, including (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, have various applications such as in the formulation of surfactants, as pharmaceutical intermediates, dispersants, and solvents (Xu et al., 2017).

  • Determination of Absolute Configuration : Chiral pyrrolidine derivatives like this compound are used in scientific research for the determination of absolute configuration (Nagasaka & Imai, 1997).

properties

IUPAC Name

(5R)-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427824
Record name D-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

CAS RN

66673-40-3
Record name D-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-(Hydroxymethyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S SAIJO, M WADA, J HIMIZU… - Chemical and …, 1980 - jstage.jst.go.jp
The synthesis of (12R, 15S)-(-)-11-deoxy-8-azaprostaglandin E 1 ((R)-1a) and three diastereomers ((R)-2a,(S)-1a, and (S)-2a) starting from optically active pyroglutamic acid ((R)-3 and (…
Number of citations: 81 www.jstage.jst.go.jp
E Martini, C Ghelardini, C Bertucci, S Dei… - Medicinal …, 2005 - ingentaconnect.com
The enantiomers of the potent cognition-enhancer DM232 ((1), unifiram) and of its isopropylsulfonyl analog (2), which is endowed with amnesic properties, have been synthesized using …
AK Ghosh, S Leshchenko-Yashchuk… - Journal of medicinal …, 2009 - ACS Publications
Structure-based design, synthesis, and biological evaluation of a series of novel HIV-1 protease inhibitors are described. In an effort to enhance interactions with protease backbone …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
JS Nelson - 1989 - ir.library.oregonstate.edu
Described herein is the synthesis of an uncharged stereoregular oligonucleotide analog consisting of cytosine bases linked at specific intervals to a polyamide backbone derived from (L…
Number of citations: 0 ir.library.oregonstate.edu
S Tayierjiang - 2006 - macsphere.mcmaster.ca
Pramanicin (1) is a natural product that was first isolated as an anti-fungal agent: it possesses bioactivity against both the acapsular and capsular forms of Cryptococcus neoformans. 1 …
Number of citations: 0 macsphere.mcmaster.ca
FC Biaggio, AR Rufino, MH Zaim… - Current Organic …, 2005 - ingentaconnect.com
Prostaglandins (PG's) are a very important class of naturally occurring physiologically active substances, which have been the subject of continuous attention by biologists, pharmacists …
QX Lin, TL Ho - Tetrahedron, 2013 - Elsevier
The phenanthroindolizidine alkaloid tylophorine has been synthesized in the (R)- and racemic forms. One of the routes involves three steps from a known compound employing a …
AI Saleh - 2005 - search.proquest.com
Part I. New class of nucleoside analogs have been synthesized in comparable yields. The lactam based nucleoside analogs have been synthesized from D-and L-Glutamic acids in 7 …
DTY Tang - 2019 - search.proquest.com
Zetekitoxin AB (ZTX) is a potent neurotoxin isolated from the endangered Panamanian golden frog, Atelopus zeteki. The tricyclic, bis-guanidinium core of ZTX is common to other toxins …
T Kambe, T Maruyama, Y Nakai, H Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
To identify potent EP2/EP4 dual agonists with excellent subtype selectivity, a series of γ-lactam prostaglandin E analogs bearing a 16-phenyl ω-chain were synthesized and evaluated. …

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